molecular formula C10H12BrFN2O2 B11837511 tert-Butyl (3-bromo-5-fluoropyridin-4-yl)carbamate

tert-Butyl (3-bromo-5-fluoropyridin-4-yl)carbamate

Cat. No.: B11837511
M. Wt: 291.12 g/mol
InChI Key: OYTJCQRNOJGROH-UHFFFAOYSA-N
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Description

tert-Butyl (3-bromo-5-fluoropyridin-4-yl)carbamate is a chemical compound with the molecular formula C10H12BrFN2O2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-bromo-5-fluoropyridin-4-yl)carbamate typically involves the reaction of 3-bromo-5-fluoropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may be automated to ensure consistency and efficiency. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for further use.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-bromo-5-fluoropyridin-4-yl)carbamate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while hydrolysis can produce the corresponding amine and carbon dioxide.

Scientific Research Applications

tert-Butyl (3-bromo-5-fluoropyridin-4-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands, providing insights into biological processes and potential therapeutic targets.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl (3-bromo-5-fluoropyridin-4-yl)carbamate depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The exact mechanism involves the binding of the compound to its target, leading to changes in the target’s activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2-bromo-5-fluoropyridin-4-yl)carbamate
  • tert-Butyl (3-bromo-4-fluoropyridin-2-yl)carbamate
  • tert-Butyl (5-bromo-3-fluoro-2-methoxypyridin-4-yl)methylcarbamate

Uniqueness

tert-Butyl (3-bromo-5-fluoropyridin-4-yl)carbamate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in the synthesis of specific derivatives and in applications where precise molecular interactions are required.

Properties

Molecular Formula

C10H12BrFN2O2

Molecular Weight

291.12 g/mol

IUPAC Name

tert-butyl N-(3-bromo-5-fluoropyridin-4-yl)carbamate

InChI

InChI=1S/C10H12BrFN2O2/c1-10(2,3)16-9(15)14-8-6(11)4-13-5-7(8)12/h4-5H,1-3H3,(H,13,14,15)

InChI Key

OYTJCQRNOJGROH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=NC=C1F)Br

Origin of Product

United States

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